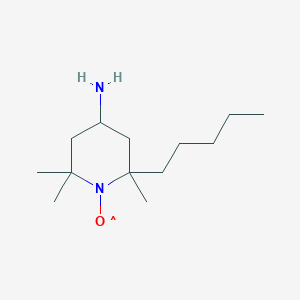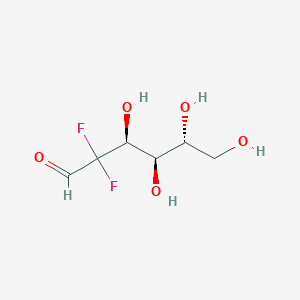
(3S,4R,5R)-2,2-difluoro-3,4,5,6-tetrahydroxyhexanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4R,5R)-2,2-difluoro-3,4,5,6-tetrahydroxyhexanal is a stereochemically complex organic compound It is characterized by the presence of multiple hydroxyl groups and two fluorine atoms attached to a hexanal backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,5R)-2,2-difluoro-3,4,5,6-tetrahydroxyhexanal typically involves multi-step organic synthesis techniques. One common method involves the selective fluorination of a suitable hexose derivative, followed by protection and deprotection steps to introduce the hydroxyl groups in the desired configuration. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced fluorination techniques and large-scale organic synthesis reactors. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The separation and purification steps are crucial and may include techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4R,5R)-2,2-difluoro-3,4,5,6-tetrahydroxyhexanal can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like thiols or amines can be used to replace the fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield difluoroketones or difluorocarboxylic acids, while reduction can produce difluoroalcohols.
Wissenschaftliche Forschungsanwendungen
(3S,4R,5R)-2,2-difluoro-3,4,5,6-tetrahydroxyhexanal has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in stereoselective synthesis.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying carbohydrate metabolism.
Medicine: Investigated for its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of fluorinated compounds with unique properties.
Wirkmechanismus
The mechanism by which (3S,4R,5R)-2,2-difluoro-3,4,5,6-tetrahydroxyhexanal exerts its effects is often related to its ability to interact with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. The hydroxyl groups can form hydrogen bonds with target molecules, further stabilizing the interaction. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal: A similar compound with hydroxyl groups but lacking fluorine atoms.
(2R,3S,4R,5R)-2,2-difluoro-3,4,5,6-tetrahydroxyhexane: A compound with a similar structure but different functional groups.
Uniqueness
The presence of fluorine atoms in (3S,4R,5R)-2,2-difluoro-3,4,5,6-tetrahydroxyhexanal imparts unique chemical properties, such as increased stability and altered reactivity, compared to its non-fluorinated counterparts. This makes it particularly valuable in applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
38440-80-1 |
|---|---|
Molekularformel |
C6H10F2O5 |
Molekulargewicht |
200.14 g/mol |
IUPAC-Name |
(3S,4R,5R)-2,2-difluoro-3,4,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C6H10F2O5/c7-6(8,2-10)5(13)4(12)3(11)1-9/h2-5,9,11-13H,1H2/t3-,4-,5+/m1/s1 |
InChI-Schlüssel |
AQOQCRQQDZHTMX-WDCZJNDASA-N |
Isomerische SMILES |
C([C@H]([C@H]([C@@H](C(C=O)(F)F)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(C=O)(F)F)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13341161.png)
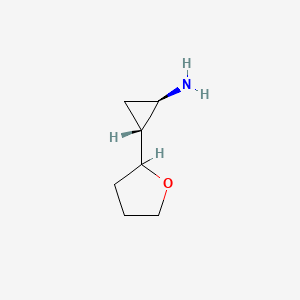
![8,8-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13341169.png)

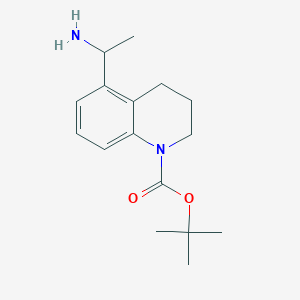
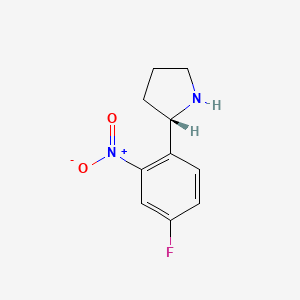


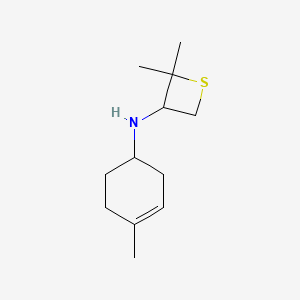

![2-[5-Amino-3-(2-fluoro-1-methylcyclopropyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B13341227.png)
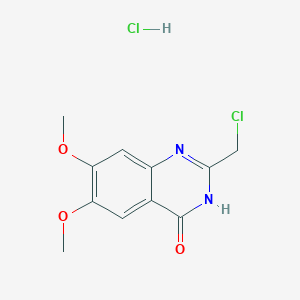
![Methyl 8-(2-methoxypropan-2-yl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B13341235.png)
